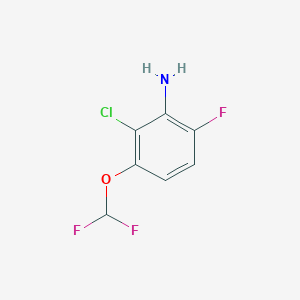

2-Chloro-3-(difluoromethoxy)-6-fluoroaniline

Description

Properties

Molecular Formula |

C7H5ClF3NO |

|---|---|

Molecular Weight |

211.57 g/mol |

IUPAC Name |

2-chloro-3-(difluoromethoxy)-6-fluoroaniline |

InChI |

InChI=1S/C7H5ClF3NO/c8-5-4(13-7(10)11)2-1-3(9)6(5)12/h1-2,7H,12H2 |

InChI Key |

FESJGTIDWSEFAO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1OC(F)F)Cl)N)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-Chloro-3-(difluoromethoxy)-6-fluoroaniline

General Synthetic Strategy

The synthesis of this compound generally involves multi-step aromatic substitution reactions starting from simpler aniline derivatives. The key transformations include:

- Chlorination at position 2 of the aromatic ring.

- Introduction of the difluoromethoxy group at position 3.

- Fluorination at position 6.

These steps are typically performed sequentially or in a designed order to ensure regioselectivity and high yield.

Stepwise Preparation Approach

Starting Material Preparation

A common precursor is 2-chloro-6-fluoroaniline, which can be prepared by selective halogenation of fluoroaniline derivatives. For example, a patented industrial process describes:

- Bromination of o-fluoroaniline using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at temperatures below 10 °C to yield 4-bromo-2-fluoroaniline.

- Subsequent chlorination of the bromo intermediate with N-chlorosuccinimide (NCS) at 60 ± 5 °C to afford 4-bromo-2-chloro-6-fluoroaniline.

- Catalytic hydrogenation with palladium on carbon under mild conditions (50-60 °C) to remove the bromine and yield 2-chloro-6-fluoroaniline with high purity and yield (up to 91%) suitable for scale-up.

Introduction of Difluoromethoxy Group

The difluoromethoxy (-OCHF₂) group is introduced typically via nucleophilic aromatic substitution or difluoromethylation strategies:

- Nucleophilic Aromatic Substitution (SNAr): Reacting an appropriately activated aromatic halide or aniline derivative with difluoromethoxide nucleophiles or difluorocarbene precursors.

- Difluoromethylation Methods: Recent advances in late-stage difluoromethylation allow the formation of aryl difluoromethoxy groups by coupling aryl halides with difluoromethylating reagents such as ethyl 2,2-difluoro-2-(trimethylsilyl)acetate followed by hydrolysis and decarboxylation steps.

These methods require careful control of reaction conditions to avoid side reactions and to ensure regioselectivity.

Fluorination

Direct fluorination at position 6 can be achieved through:

- Electrophilic fluorination using reagents such as Selectfluor™.

- Balz-Schiemann reaction involving diazonium salts.

- Use of hydrogen fluoride or other fluorinating agents under controlled conditions.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Bromination | N-bromosuccinimide (NBS), DMF, <10 °C | 4-Bromo-2-fluoroaniline |

| 2 | Chlorination | N-chlorosuccinimide (NCS), DMF, 60 ± 5 °C | 4-Bromo-2-chloro-6-fluoroaniline |

| 3 | Catalytic Hydrogenation | Pd/C catalyst, H₂, 50-60 °C | 2-Chloro-6-fluoroaniline |

| 4 | Difluoromethoxylation | Difluorocarbene precursors or difluoromethylation reagents | This compound |

Analytical and Purification Techniques

Purification

Purification of intermediates and the final product is commonly achieved by:

Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H, ^13C, and ^19F NMR are essential to confirm the substitution pattern and presence of fluorine atoms, including the difluoromethoxy group.

- Mass Spectrometry (MS): High-resolution mass spectrometry confirms molecular weight and fragmentation patterns.

- X-ray Crystallography: Provides unambiguous structural confirmation when single crystals are available.

- Computational Methods: Density Functional Theory (DFT) calculations assist in predicting electronic properties and confirming molecular geometry.

Research and Industrial Considerations

Reaction Conditions

- Maintaining low temperatures during bromination avoids overbromination.

- Controlled addition of chlorinating agents prevents side reactions.

- Hydrogenation conditions are mild to preserve sensitive functional groups.

- Difluoromethoxylation requires reagents compatible with other functional groups on the aromatic ring.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Bromination of o-fluoroaniline | NBS, DMF, <10 °C | 91 | High regioselectivity, mild conditions |

| Chlorination of bromo intermediate | NCS, DMF, 60 ± 5 °C | High | Efficient chlorination, controlled temp |

| Catalytic hydrogenation | Pd/C, H₂, 50-60 °C | High | Debromination step, mild and selective |

| Difluoromethoxylation | Difluorocarbene reagents or nucleophilic substitution | Variable | Requires careful reagent choice and control |

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(difluoromethoxy)-6-fluoroaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the chlorine or fluorine atoms can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution reactions could produce various substituted aniline derivatives.

Scientific Research Applications

2-Chloro-3-(difluoromethoxy)-6-fluoroaniline has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(difluoromethoxy)-6-fluoroaniline depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique properties arise from the combination of substituents and their positions. Below is a comparative analysis with key analogues:

Table 1: Comparative Analysis of 2-Chloro-3-(difluoromethoxy)-6-fluoroaniline and Analogues

Key Comparisons

Substituent Effects on Reactivity: The difluoromethoxy group (-OCHF₂) in the target compound is strongly electron-withdrawing due to the electronegativity of fluorine, which polarizes the aromatic ring. This contrasts with methyl (-CH₃) in 2-fluoro-6-methylaniline (electron-donating) and nitro (-NO₂) in 5-nitro-2-fluoroaniline (electron-withdrawing but without fluorine’s steric effects) . Halogen Positioning: In 3-bromo-6-chloro-2-fluoroaniline , bromine at position 3 introduces steric bulk, whereas the target compound’s -OCHF₂ at position 3 may enhance metabolic stability in drug design, as seen in pantoprazole derivatives ().

Synthetic Accessibility :

- 2-Chloro-6-fluoroaniline is synthesized via bromination/chlorination followed by hydrogenation (). Introducing -OCHF₂ at position 3 would likely require additional steps, such as nucleophilic substitution or etherification, as seen in difluoromethoxy benzimidazole synthesis ().

Stability and Applications :

- The difluoromethoxy group improves resistance to oxidative degradation compared to methoxy (-OCH₃) groups, as fluorination reduces metabolic dealkylation (inferred from ). This makes the target compound advantageous in pharmaceuticals.

- In contrast, 3-bromo-6-chloro-2-fluoroaniline serves as a cross-coupling partner in Suzuki reactions, leveraging bromine’s reactivity, while the target compound’s -OCHF₂ group may limit such applications due to reduced halide availability.

Spectroscopic and Structural Differences :

- Studies on fluoroaniline isomers (e.g., 5-nitro-2-fluoroaniline vs. 2-nitro-5-fluoroaniline) reveal that substituent positioning significantly alters dipole moments and hydrogen-bonding capacity . For the target compound, the para relationship between -Cl (2) and -F (6) may create distinct electronic effects compared to meta-substituted analogues.

Biological Activity

2-Chloro-3-(difluoromethoxy)-6-fluoroaniline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific protein interactions and its application in various therapeutic contexts. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C7H5ClF2N

- Molecular Weight : 179.57 g/mol

- Structure : The compound features a chloro group, two fluorine atoms, and a difluoromethoxy moiety attached to an aniline structure, which contributes to its unique biological properties.

The primary mechanism of action for this compound involves its role as a selective inhibitor of the SMYD2 protein methyltransferase. SMYD2 is implicated in various cellular processes, including gene expression regulation and cancer progression. The compound exhibits substrate-competitive inhibition, which is crucial for its therapeutic potential.

Structure-Activity Relationship (SAR)

Research indicates that the meta-substituted phenyl derivative of this compound displays high potency against SMYD2. For example:

- IC50 Values :

The binding efficiency and selectivity of this compound are enhanced by the presence of the difluoromethoxy group, which optimally fits within the substrate binding pocket of SMYD2 .

In Vitro Studies

In vitro assays have demonstrated that this compound effectively inhibits SMYD2-mediated methylation of p53, a critical tumor suppressor protein. This inhibition was confirmed using specific antibodies that detect methylated forms of p53 .

In Vivo Studies

In vivo studies have shown promising results regarding the compound's safety and efficacy:

- Mice treated with varying doses exhibited no significant toxic effects at doses up to 100 mg/kg when evaluated for organ health and behavior .

- Efficacy against cancer cell lines has been documented, indicating a potential role in cancer therapy .

Case Studies

A notable case study involved the use of this compound in xenograft models where it demonstrated significant tumor growth inhibition. The study highlighted the importance of dosage and administration route in maximizing therapeutic outcomes while minimizing side effects .

Comparative Analysis with Related Compounds

Q & A

Q. What are the standard synthetic routes for preparing 2-chloro-3-(difluoromethoxy)-6-fluoroaniline, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves sequential functionalization of an aniline precursor. A plausible route includes:

Chlorination : Introduce the chloro group via electrophilic substitution using Cl₂/FeCl₃ or N-chlorosuccinimide (NCS) under controlled conditions.

Difluoromethoxylation : React with difluorocarbene reagents (e.g., ClCF₂COONa) or utilize nucleophilic substitution with a difluoromethoxy precursor.

Fluorination : Direct fluorination using Selectfluor™ or Balz-Schiemann reaction for aromatic C–F bond formation.

Purification often employs column chromatography (silica gel, hexane/EtOAc) followed by recrystallization. High-performance liquid chromatography (HPLC) is critical for achieving >98% purity, particularly for chiral or thermally sensitive intermediates .

Q. Which spectroscopic and computational methods are most effective for characterizing this compound?

- Methodological Answer :

- Structural Confirmation :

- NMR : ¹H/¹³C/¹⁹F NMR to resolve substituent positions (e.g., distinguishing ortho/para fluorine shifts).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray Crystallography : For unambiguous confirmation, use SHELX programs (SHELXL/SHELXS) for structure refinement .

- Electronic Properties :

- DFT Calculations : Apply hybrid functionals (e.g., B3LYP ) or gradient-corrected methods (e.g., Lee-Yang-Parr ) to predict frontier molecular orbitals (HOMO/LUMO) and charge distribution.

Advanced Research Questions

Q. How do the electronic effects of the difluoromethoxy and halogen substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nature of the difluoromethoxy (–OCF₂) and chloro/fluoro groups reduces electron density on the aromatic ring, directing reactivity toward nucleophilic aromatic substitution (SNAr) at meta/para positions. Computational studies (DFT ) can map electrostatic potential surfaces to predict regioselectivity. Experimentally, coupling reactions (e.g., Suzuki-Miyaura) require palladium catalysts (e.g., Pd(PPh₃)₄) and optimized conditions (e.g., DMF, 80°C) to overcome deactivation by electron-deficient rings.

Q. What strategies mitigate challenges in regioselective functionalization of this polyhalogenated aniline?

- Methodological Answer :

- Protecting Groups : Temporarily protect the amino group (–NH₂) with tert-butoxycarbonyl (Boc) to prevent unwanted side reactions.

- Directed Ortho-Metalation : Use directing groups (e.g., –CONHR) to guide lithiation or magnesiation for selective functionalization.

- Microwave-Assisted Synthesis : Enhance reaction specificity and reduce decomposition via controlled heating.

Evidence from structurally similar derivatives (e.g., 3-chloro-4-(difluoromethoxy)aniline ) suggests that steric and electronic factors dominate regioselectivity.

Q. Can this compound serve as a precursor for bioactive molecules, and what computational tools predict its pharmacokinetic properties?

- Methodological Answer : While direct biological data are limited, the difluoromethoxy group is known to enhance metabolic stability in pharmaceuticals. Computational tools like:

- Molecular Docking (AutoDock Vina) : Screen against target proteins (e.g., kinases, GPCRs).

- ADMET Prediction (SwissADME) : Estimate solubility (LogP), bioavailability, and cytochrome P450 interactions.

Synthetic analogs with oxadiazole or benzimidazole moieties (e.g., ) show antimicrobial potential, suggesting utility in medicinal chemistry.

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

- Methodological Answer :

- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring.

- pH Sensitivity : The amino group is prone to protonation in acidic media, altering solubility. Buffered solutions (pH 6–8) are recommended for aqueous reactions.

- Storage : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis, as halogenated anilines are often light-sensitive .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.